molecular formula C5H12ClNO3S2 B6602891 tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone CAS No. 2648996-87-4

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No. B6602891
CAS RN: 2648996-87-4
M. Wt: 233.7 g/mol
InChI Key: LKNDMFIBKKLERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone, also known as TB-CSI-lambda6-S, is a sulfonamide-based reagent used in organic synthesis. It is a versatile and powerful reagent that can be used to synthesize a wide variety of compounds. TB-CSI-lambda6-S is a useful tool in many chemical and biological processes, and is a valuable reagent for laboratory experiments.

Scientific Research Applications

Tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S can be used in a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of peptides and peptidomimetics. In addition, it has been used in the synthesis of oligosaccharides and carbohydrates, and in the synthesis of glycoproteins.

Mechanism of Action

Tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S acts as a nucleophile, attacking electrophilic sites on the substrate molecule. The reaction is initiated by the nucleophilic attack of the sulfonamide nitrogen atom on the electrophilic carbon atom in the substrate molecule. This leads to the formation of a tetrahedral intermediate, which is then converted to the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S are not yet fully understood. However, it is known to be an effective reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also known to be a useful tool in the synthesis of peptides and peptidomimetics.

Advantages and Limitations for Lab Experiments

Tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S has several advantages for laboratory experiments. It is a versatile reagent that can be used to synthesize a wide variety of compounds. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. It is not compatible with certain substrates, and it is not suitable for use in reactions that require extreme temperatures or pH levels.

Future Directions

Future research on tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S should focus on further understanding its biochemical and physiological effects. In addition, further research should be conducted on the development of new and improved synthesis methods for the reagent. Furthermore, research should be conducted on the development of new and improved applications for the reagent, such as in the synthesis of peptides and peptidomimetics, oligosaccharides and carbohydrates, and glycoproteins. Finally, research should be conducted on the development of new and improved methods for the storage and handling of the reagent.

Synthesis Methods

Tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S is synthesized through a two-step process. The first step is the reaction of tert-butylchloroformate with an amine to form an intermediate, which is then reacted with sodium sulfite to form the final product. The overall reaction can be represented as follows:
Amine + Tert-butylchloroformate → Intermediate
Intermediate + Sodium Sulfite → tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanonea6-S

properties

IUPAC Name

N-(tert-butyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO3S2/c1-5(2,3)11(4,8)7-12(6,9)10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNDMFIBKKLERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=NS(=O)(=O)Cl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone

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